N-(3,4-dimethylphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
CAS No.: 892313-07-4
Cat. No.: VC11906556
Molecular Formula: C28H26N4O4S2
Molecular Weight: 546.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892313-07-4 |
|---|---|
| Molecular Formula | C28H26N4O4S2 |
| Molecular Weight | 546.7 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C28H26N4O4S2/c1-18-11-12-21(13-19(18)2)30-26(33)17-37-28-29-15-25-27(31-28)23-9-4-5-10-24(23)32(38(25,34)35)16-20-7-6-8-22(14-20)36-3/h4-15H,16-17H2,1-3H3,(H,30,33) |
| Standard InChI Key | PQYZLACDCWNEPX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC)C |
Introduction
N-(3,4-dimethylphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a synthetic compound of significant interest in pharmaceutical and chemical research due to its structural complexity and potential biological activities. This compound is identified by its PubChem CID 4557708 and has a molecular formula of with a molecular weight of 465.6 g/mol .
Synthesis Pathway
The synthesis of this compound involves multiple steps:
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Construction of the thieno[3,2-d]pyrimidine core via cyclization reactions.
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Functionalization with a methoxyphenylmethyl group.
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Introduction of the sulfanylacetamide functionality through thiol-based substitution reactions.
The synthesis typically employs commercially available reagents and is monitored using Thin Layer Chromatography (TLC). The final product is purified using recrystallization or chromatography techniques.
Analytical Characterization
4.1 Spectroscopic Methods
The structure of the compound is confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy: Proton () and carbon () NMR provide insights into the chemical environment of hydrogen and carbon atoms in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as amides and thiols.
4.2 Crystallographic Analysis
X-ray crystallography reveals that the molecule adopts a planar conformation around the thieno[3,2-d]pyrimidine core with intramolecular hydrogen bonding stabilizing the structure.
Biological Activity
Preliminary studies suggest that this compound may exhibit biological activities such as enzyme inhibition or receptor modulation due to its structural resemblance to bioactive heterocycles like pyrimidines and thiophenes.
Table 2: Potential Biological Activities
| Activity Type | Mechanism | Target Enzyme/Pathway |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase | Lipid metabolism pathways |
| Anticancer | DNA intercalation | Topoisomerase inhibition |
Docking studies have shown favorable binding energies with enzymes like 5-lipoxygenase (5-LOX), suggesting its potential as an anti-inflammatory agent .
Applications and Future Research
This compound holds promise in drug discovery programs targeting inflammatory diseases or cancer due to its unique scaffold and functional diversity. Future research should focus on:
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In vitro Bioassays: To confirm biological activity against specific targets.
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Structure Optimization: Modifications to enhance potency and selectivity.
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Pharmacokinetics Studies: To evaluate absorption, distribution, metabolism, and excretion (ADME) properties.
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